molecular formula C30H33N5O6 B3069117 Azilsartan trimethylethanolamine CAS No. 1309776-70-2

Azilsartan trimethylethanolamine

Katalognummer B3069117
CAS-Nummer: 1309776-70-2
Molekulargewicht: 559.6 g/mol
InChI-Schlüssel: RGPFEJSMFMFCIT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azilsartan trimethylethanolamine, also known as Azilsartan, is an angiotensin II receptor antagonist used in the treatment of hypertension . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, Azilsartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .


Molecular Structure Analysis

This compound has a chemical formula of C30H33N5O6 . Its molecular weight is 559.620 and its exact mass is 559.24 . More detailed structural analysis would require specific tools and techniques such as X-ray crystallography, which are not covered in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Efficacy

Azilsartan, an angiotensin II type 1 (AT1) receptor blocker, is primarily recognized for its potent antihypertensive effects. It has been noted for its ability to effectively control blood pressure, showing superior efficacy compared to other ARBs like candesartan, olmesartan, and valsartan. Studies have consistently demonstrated its potency in providing 24-hour systolic blood pressure control, indicating its robust effect in managing hypertension (Rakugi et al., 2012), (Kurtz & Kajiya, 2012).

Effects on Cellular Mechanisms and Inflammatory Biomarkers

Azilsartan has demonstrated potential beyond blood pressure reduction, influencing various cellular mechanisms and inflammatory markers. It shows promise in affecting adipogenesis and influencing the expression of genes linked to metabolic diseases and insulin sensitivity, independent of its blood pressure-lowering effects. Its ability to inhibit vascular cell proliferation and modulate the activity of endothelial nitric oxide synthase suggests a broader scope of cardiovascular benefits (Kajiya et al., 2011), (Matsumoto et al., 2014).

Neuroprotective and Memory Enhancing Properties

In experimental studies, azilsartan has shown a neuroprotective effect, indicating its potential as a memory enhancer. The drug demonstrated a significant impact on behavioral models related to memory in rats, presenting an interesting area for further research in neurodegenerative diseases (Thakur & Ashwlayan, 2020).

Effect on Pharmacokinetics and Pediatric Hypertension

Azilsartan's pharmacokinetic profile has been studied, revealing insights into its absorption and metabolism, especially in pediatric populations. Understanding its pharmacokinetics is crucial for its effective and safe application in treating hypertension in children and adolescents (Enya et al., 2018).

Pleiotropic Effects and Potential in Metabolic Disorders

Research suggests azilsartan may have pleiotropic effects, potentially benefiting patients with metabolic disorders such as diabetes mellitus type II. Its influence on gene expression and cellular pathways related to cardiometabolic health indicates a multifaceted potential, extending beyond blood pressure control (Georgiopoulos et al., 2016).

Anticancer Properties and Mechanisms of Action

Studies have explored azilsartan's anticancer effects, investigating its mechanisms of action on cancer cells. Research on lung cancer cells has shown that azilsartan, especially when modified through complexation with Zn(II), can induce apoptotic oxidative stress through the mitochondrial-dependent intrinsic pathway, suggesting a potential role in cancer therapy (Martínez et al., 2018).

Enhancing Solubility and Drug Formulation

The development of azilsartan cocrystals to improve its solubility, a key factor in drug formulation, has been a significant area of research. Enhancing solubility is crucial for improving the drug's bioavailability and efficacy (Gao & Zhang, 2020).

Zukünftige Richtungen

Azilsartan has shown higher affinity, a more potent inhibitory effect, and slower dissociation from angiotensin receptor II type I than other ARBs in in vitro studies . Future studies are needed to prove the role of Azilsartan in cardiometabolic diseases . Currently, Azilsartan trimethylethanolamine is in the clinical trial phase for the treatment of primary hypertension .

Eigenschaften

IUPAC Name

2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate;2-hydroxyethyl(trimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5.C5H14NO/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22;1-6(2,3)4-5-7/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32);7H,4-5H2,1-3H3/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPFEJSMFMFCIT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)[O-].C[N+](C)(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1309776-70-2
Record name Azilsartan trimethylethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309776702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZILSARTAN TRIMETHYLETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RDT9MR9SQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azilsartan trimethylethanolamine
Reactant of Route 2
Azilsartan trimethylethanolamine
Reactant of Route 3
Azilsartan trimethylethanolamine
Reactant of Route 4
Azilsartan trimethylethanolamine
Reactant of Route 5
Azilsartan trimethylethanolamine
Reactant of Route 6
Azilsartan trimethylethanolamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.